molecular formula C19H17ClN2O3S B2730090 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE CAS No. 862795-46-8

4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE

Cat. No.: B2730090
CAS No.: 862795-46-8
M. Wt: 388.87
InChI Key: MRLNNTWMAXTDRL-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylsulfonyl group, and a pyrrolidinyl group attached to an oxazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl, phenylsulfonyl, and pyrrolidinyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted derivatives.

Scientific Research Applications

4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, influencing their activity. For instance, the sulfonyl group may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-4-(methylsulfonyl)-5-(pyrrolidin-1-yl)oxazole
  • 2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(morpholin-1-yl)oxazole
  • 2-(2-Bromophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole

Uniqueness

Compared to similar compounds, 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE stands out due to the specific combination of its functional groups. The presence of the chlorophenyl group, in particular, imparts unique reactivity and interaction profiles, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-16-11-5-4-10-15(16)17-21-18(19(25-17)22-12-6-7-13-22)26(23,24)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLNNTWMAXTDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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